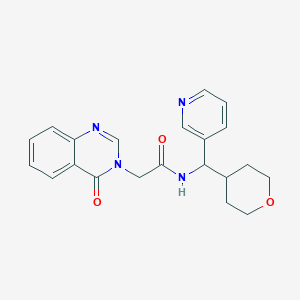
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound known for its multifaceted applications in various scientific fields. This compound incorporates several functional groups, including a quinazoline derivative and a pyridine ring, making it an attractive candidate for research in medicinal chemistry, biology, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of 4-oxoquinazoline
React anthranilic acid with formamide at elevated temperatures to yield the 4-oxoquinazoline core.
Conditions: Heating at 160-180°C for several hours.
Attachment of Pyridine Ring
React the 4-oxoquinazoline with a pyridine derivative through nucleophilic substitution.
Conditions: Utilize a strong base like potassium carbonate in a solvent such as dimethylformamide (DMF), with temperatures around 100°C.
Incorporation of Tetrahydropyran Group
Form a tetrahydropyran ring by intramolecular cyclization, often using a Lewis acid catalyst such as BF3·Et2O.
Conditions: Room temperature to slightly elevated temperatures.
Industrial Production Methods: : The industrial synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide follows similar principles, often scaled up using continuous flow reactors to ensure efficient heat management and reaction kinetics. Optimization of solvent systems and catalyst loadings are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the tetrahydropyran ring, often leading to the formation of oxo derivatives.
Reduction: : Hydrogenation can reduce the pyridine ring to a piperidine, altering the compound's electronic properties.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the pyridine and quinazoline rings, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst under pressure.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has wide-ranging applications:
Chemistry: : As a building block for synthesizing complex organic molecules and potential ligands in coordination chemistry.
Biology: : Investigated for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: : Potential therapeutic agent targeting specific molecular pathways involved in disease states.
Industry: : Used in material science for developing advanced materials with unique electronic or structural properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit kinase activity, disrupting cellular signaling pathways crucial for cancer cell proliferation. The pyridine and tetrahydropyran rings enhance binding affinity and specificity to these targets, improving the compound's efficacy.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of the quinazoline and pyridine rings with a tetrahydropyran moiety is uncommon, providing a unique structural framework that can be exploited for various applications.
The structural complexity allows for selective interactions with biological targets, offering potential advantages over simpler analogs.
Similar Compounds
Gefitinib: : A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: : Another quinazoline derivative with applications in treating non-small cell lung cancer.
Lapatinib: : Combines a quinazoline core with different substituents to target multiple kinases.
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide stands out due to its distinct combination of functional groups and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNAMUECHLHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
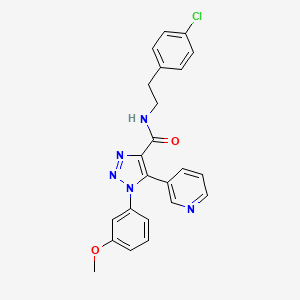
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)
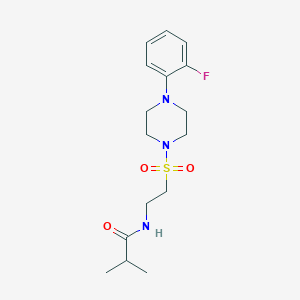
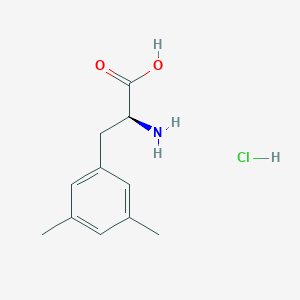
![2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2879644.png)
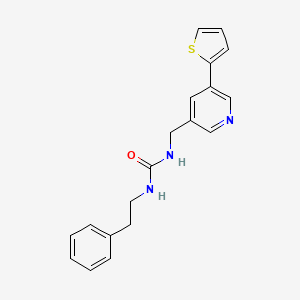


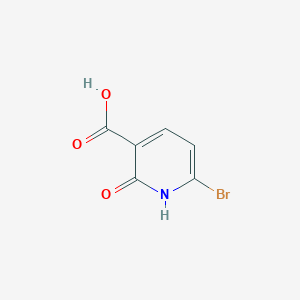
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
